molecular formula C8H7BrO2S B14854563 3-(4-Bromo-thiophen-2-yl)-acrylic acid methyl ester

3-(4-Bromo-thiophen-2-yl)-acrylic acid methyl ester

Cat. No.: B14854563
M. Wt: 247.11 g/mol
InChI Key: OPKVLLQCBXEGTN-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and an acrylate group at the 3-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-thiophen-2-yl)-acrylate typically involves the bromination of thiophene followed by esterification. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromo-thiophene is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to yield Methyl 3-(4-bromo-thiophen-2-yl)-acrylate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The acrylate group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-thiophen-2-yl)-acrylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism of action can vary depending on the context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-thiophen-2-yl)-acrylate
  • Methyl 3-(4-fluoro-thiophen-2-yl)-acrylate
  • Methyl 3-(4-iodo-thiophen-2-yl)-acrylate

Uniqueness

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules and its overall behavior in chemical and biological systems .

Properties

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

methyl 3-(4-bromothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3

InChI Key

OPKVLLQCBXEGTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CS1)Br

Origin of Product

United States

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